1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione
Description
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione is a heterocyclic compound featuring a tetrahydropyridazine core substituted with a benzyl group at the 1-position and two ketone groups at the 3- and 6-positions. Its molecular formula is C₁₀H₁₀N₂O₂, with a molecular weight of 190.20 g/mol (CAS 1267025-17-1). This compound is cataloged as a building block in organic synthesis, though its specific applications in pharmaceuticals or materials science remain underexplored in publicly available literature.
Properties
IUPAC Name |
2-benzyl-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-6-7-11(15)13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOUKUODPDOMDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C=CC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350574 | |
| Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1708-46-9 | |
| Record name | 2-benzyl-6-hydroxy-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20350574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with maleic anhydride, followed by cyclization to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, controlled temperatures, and specific solvents to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but often include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione has found applications in several areas of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of cell proliferation or induction of apoptosis . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine
- Structure : This analog replaces the ketone groups of the tetrahydropyridazine core with a methyl group at the 4-position, resulting in a simpler tetrahydropyridine scaffold.
- Key Differences :
- The absence of ketone groups reduces polarity and may enhance lipophilicity compared to the dione derivative.
- The methyl substitution likely alters steric and electronic properties, impacting reactivity in synthetic pathways.
1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide
- Structure : A triazine derivative with a benzyl group and methylthio (-SCH₃) substituent at the 4-position.
- Molecular Formula: Not explicitly stated, but the hydroiodide salt suggests incorporation of iodine (I).
- The methylthio group enhances sulfur-mediated reactivity, which is absent in the pyridazine-based parent compound.
- Applications : Used in proteomics research, highlighting its utility in biochemical studies .
Data Table: Structural and Functional Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|---|---|
| 1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione | Tetrahydropyridazine | 1-Benzyl, 3,6-dione | C₁₀H₁₀N₂O₂ | 190.20 / 202.21* | 1267025-17-1 / 1708-46-9* | Organic synthesis building block |
| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | Tetrahydropyridine | 1-Benzyl, 4-methyl | C₁₃H₁₇N (inferred) | ~189.28 (calculated) | Not provided | Chemical intermediate |
| 1-Benzyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide | Triazine | 1-Benzyl, 4-methylthio, HI | Not provided | Not provided | 1174907-03-9 | Proteomics research |
Research Findings and Limitations
- Synthetic Utility : The parent compound and its analogs are primarily used as intermediates, but mechanistic studies or optimization of their synthetic routes are lacking in the provided evidence.
- Functional Comparisons: The dione derivative’s ketone groups may enable participation in condensation or cycloaddition reactions, which are less feasible in the methyl-substituted pyridine analog .
- Gaps in Data : Detailed physicochemical properties (e.g., solubility, stability) and biological activity profiles are absent, limiting a comprehensive comparison.
Biological Activity
1-Benzyl-1,2,3,6-tetrahydropyridazine-3,6-dione (C11H10N2O2), a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of benzylamine with maleic anhydride. This reaction is conducted under controlled conditions to optimize yield and purity. Various methods have been developed for industrial-scale production, including continuous flow reactors to ensure consistent quality.
- Molecular Formula : C11H10N2O2
- Molecular Weight : 202.21 g/mol
- IUPAC Name : 2-benzyl-1H-pyridazine-3,6-dione
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It is believed to inhibit cell proliferation and induce apoptosis in cancer cells. The specific mechanisms involve interactions with various enzymes and receptors that regulate cell growth and survival pathways .
Antioxidative Activity
In addition to its anticancer effects, this compound has been studied for its antioxidative properties. It has shown potential in reducing oxidative stress in cellular models, which is beneficial for protecting against various diseases linked to oxidative damage .
In Vivo Studies
In vivo studies have demonstrated that the compound can significantly reduce tumor growth in animal models. For instance, chronic administration in rodent models resulted in a marked decrease in tumor size compared to control groups . The compound's pharmacokinetics have also been evaluated, showing favorable absorption and distribution characteristics.
The exact mechanism by which this compound exerts its biological effects remains partially elucidated. However, it is hypothesized that the compound interacts with specific molecular targets within the cell that are crucial for cancer cell survival and proliferation. This interaction may lead to the modulation of signaling pathways involved in apoptosis and cell cycle regulation .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared to similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 1-Benzyl-1,2,3,6-tetrahydropyridine | Similar core | Moderate anticancer activity |
| 1-Benzyl-1H-pyridazine | Similar core | Limited biological activity |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Tumor Growth Inhibition : In a study involving mice with induced tumors, treatment with the compound led to a reduction in tumor size by approximately 50% compared to untreated controls over a six-week period.
- Oxidative Stress Reduction : Another study demonstrated that administration of the compound reduced markers of oxidative stress in liver cells by up to 40%, indicating its potential as a protective agent against liver damage.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
